2-Naphthalenol, 1-(3-methylbutyl)-
Description
Historical Context and Evolution of Naphthalene (B1677914) Chemistry Research
The journey of naphthalene chemistry began in the early 19th century. In 1821, John Kidd first isolated naphthalene from coal tar, a discovery that opened a new chapter in the utilization of this industrial byproduct beyond its use as a fuel. nist.govyoutube.com Michael Faraday determined its chemical formula, C₁₀H₈, in 1826. youtube.com The structure of naphthalene, consisting of two fused benzene (B151609) rings, was proposed by Emil Erlenmeyer in 1866 and later confirmed by Carl Gräbe. youtube.com
Initially, research focused on the isolation and basic characterization of naphthalene and its simple derivatives. The development of synthetic methodologies, such as sulfonation followed by alkali fusion to produce naphthols, marked a significant advancement. youtube.com Traditionally, 2-naphthol (B1666908) is produced via a two-step process starting with the sulfonation of naphthalene in sulfuric acid, followed by cleavage of the sulfonic acid group in molten sodium hydroxide (B78521). wikipedia.org These early methods paved the way for the industrial-scale production of naphthalene derivatives, which became crucial intermediates in the synthesis of dyes, pigments, and other organic compounds. wikipedia.orgnih.gov
The Position of 2-Naphthalenol, 1-(3-methylbutyl)- within Contemporary Organic Chemistry Research
In contemporary organic chemistry, the focus has shifted towards the synthesis of complex molecules with specific functionalities and applications. While 2-Naphthalenol, 1-(3-methylbutyl)- itself is not a widely studied compound, its synthesis would likely involve well-established reactions such as the Friedel-Crafts alkylation. libretexts.orgmasterorganicchemistry.comyoutube.com This reaction involves the electrophilic substitution of an aromatic proton with an alkyl group, typically using an alkyl halide and a Lewis acid catalyst like aluminum chloride. libretexts.orgmasterorganicchemistry.com The alkylation of 2-naphthol with an isoamyl group (3-methylbutyl) would be expected to occur primarily at the 1-position due to the activating and directing effects of the hydroxyl group. wikipedia.org
The study of such specific alkylations, even on a theoretical or limited experimental basis, contributes to a deeper understanding of reaction mechanisms, regioselectivity, and the influence of sterics and electronics on the outcome of electrophilic aromatic substitutions.
Academic Relevance of the Naphthalene Framework and its Alkylated Derivatives in Chemical Science
The naphthalene framework is a cornerstone of polycyclic aromatic hydrocarbon (PAH) chemistry. Its extended π-electron system imparts unique photophysical properties, making it a valuable chromophore in various applications. The reactivity of the naphthalene ring system, particularly its susceptibility to electrophilic attack, has been extensively studied and provides a rich platform for the synthesis of a diverse array of derivatives. wikipedia.org
Alkylated naphthalenes, as a class of compounds, have garnered significant academic and industrial interest. They are utilized as high-performance synthetic fluids and lubricant base oils due to their excellent thermal and oxidative stability. nih.gov Research in this area focuses on developing efficient and environmentally benign synthesis methods, often employing heterogeneous catalysts under continuous-flow conditions to replace traditional and more hazardous alkyl halides. nih.gov The study of alkylated naphthalenes also extends to their metabolic pathways, with research indicating that the presence of an alkyl substituent can shift metabolism towards side-chain oxidation rather than aromatic ring oxidation.
Current Landscape of Scholarly Inquiry into 2-Naphthalenol, 1-(3-methylbutyl)-
A comprehensive review of the current scientific literature reveals a notable scarcity of scholarly inquiry specifically focused on 2-Naphthalenol, 1-(3-methylbutyl)-. While the parent compound, 2-naphthol, is extensively documented and utilized as a precursor in various chemical syntheses, wikipedia.orgnih.govorgsyn.orgsmu.edumdpi.com this particular isoamyl-substituted derivative does not appear to be a target of significant research interest.
The academic community's attention is more broadly directed towards the general synthesis and properties of alkylated naphthalenes for applications in materials science and as synthetic lubricants. nih.gov Furthermore, significant research effort is dedicated to the development of novel synthetic methodologies for the alkylation of naphthols, including the use of various catalysts and reaction conditions to control regioselectivity and improve yields. researchgate.net The lack of specific studies on 2-Naphthalenol, 1-(3-methylbutyl)- suggests that its particular properties may not have yet presented a compelling case for detailed investigation over other alkylated naphthalene derivatives.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61769-84-4 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-(3-methylbutyl)naphthalen-2-ol |
InChI |
InChI=1S/C15H18O/c1-11(2)7-9-14-13-6-4-3-5-12(13)8-10-15(14)16/h3-6,8,10-11,16H,7,9H2,1-2H3 |
InChI Key |
OFQVGJQJXARYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C(C=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Naphthalenol, 1 3 Methylbutyl
Retrosynthetic Analysis and Key Disconnections for 2-Naphthalenol, 1-(3-methylbutyl)- Synthesis
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. icj-e.org For 2-Naphthalenol, 1-(3-methylbutyl)-, two primary disconnections guide the synthetic strategy.
The most intuitive disconnection is the C1-C bond between the naphthalene (B1677914) core and the 3-methylbutyl side chain. This is a C(sp²)-C(sp³) bond, and this disconnection points to a forward synthesis involving an alkylation reaction. The synthons generated are a nucleophilic 2-naphthalenol anion and an electrophilic 3-methylbutyl cation, or their synthetic equivalents. This leads to readily available starting materials: 2-naphthol (B1666908) and a 3-methylbutyl halide, such as isoamyl bromide. amazonaws.com
A more profound disconnection involves breaking the bonds of the naphthalene ring itself. This approach considers the entire bicyclic aromatic system as the synthetic objective. This can be achieved by disconnecting the ring at various points, suggesting annulation or cyclization strategies. For instance, a disconnection that breaks the C4a-C8a and C1-C8a bonds could lead back to a substituted benzene (B151609) derivative that can undergo ring closure to form the naphthalene system. This strategy is more complex but offers flexibility in introducing various substituents. icj-e.orgslideshare.net
A third approach involves functional group interconversion (FGI). fiveable.meimperial.ac.uk This strategy assumes the 1-(3-methylbutyl)naphthalene core is already formed and focuses on introducing the hydroxyl group at the C2 position. This might involve converting a different functional group, such as an amine or a sulfonic acid, at the C2 position into the desired hydroxyl group. imperial.ac.ukmdpi.com
Established Synthetic Routes and Mechanistic Considerations
Based on the retrosynthetic analysis, several established routes can be employed to synthesize 2-Naphthalenol, 1-(3-methylbutyl)-.
The direct alkylation of 2-naphthol is a straightforward approach to introduce the 3-methylbutyl group. The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings. In this case, 2-naphthol is treated with a 3-methylbutyl halide (e.g., isoamyl bromide) in the presence of a Lewis acid catalyst.
The hydroxyl group of 2-naphthol is an activating, ortho-, para-director. Alkylation can occur at the C1 (ortho) or C3 (ortho) positions. Azo coupling with phenyl diazonium salts, for instance, preferably occurs at the ortho position of 2-naphthol, demonstrating the heightened reactivity at this site. 111.68.103 However, controlling the regioselectivity to favor C1-alkylation over O-alkylation (forming 2-(3-methylbutyloxy)naphthalene) or alkylation at other positions can be challenging. The choice of catalyst, solvent, and temperature is crucial in directing the reaction towards the desired C-alkylated product.
| Alkylation Method | Typical Reagents | Potential Products | Key Considerations |
|---|---|---|---|
| Friedel-Crafts Alkylation | 2-Naphthol, Isoamyl bromide, AlCl₃ | 1- and 3-alkylated products, O-alkylated ether, polyalkylation | Risk of carbocation rearrangement; catalyst can coordinate with the hydroxyl group. |
| Fries Rearrangement | 2-Naphthyl isovalerate, Lewis Acid (e.g., AlCl₃) | 1-Isovaleryl-2-naphthol | Requires subsequent reduction of the ketone to the alkyl group (e.g., Clemmensen or Wolff-Kishner reduction). |
| Base-mediated Alkylation | 2-Naphthol, NaH, Isoamyl bromide | Primarily O-alkylation product | High temperatures can promote some C-alkylation via rearrangement of the ether. |
Constructing the naphthalene ring system with the substituents already in place or strategically positioned for later modification is a powerful, albeit more complex, approach. A variety of methods have been developed for the regioselective synthesis of polysubstituted naphthalenes. nih.gov
One such strategy is the electrophilic cyclization of appropriately substituted alkynes. nih.govacs.org For instance, a suitably designed arene-containing propargylic alcohol could undergo a 6-endo-dig cyclization to form the naphthalene core. acs.org This method allows for the synthesis of highly substituted naphthalenes and naphthols under mild conditions. nih.govacs.org
Another powerful technique is the annulation of arenes. thieme-connect.com This can involve the reaction of an aryl halide or arylmetal compound with an alkyne, often catalyzed by a transition metal. nih.gov For the target molecule, one could envision a strategy starting with a substituted benzene derivative that is elaborated and then cyclized to form the second aromatic ring. For example, a Stobbe condensation followed by cyclization and aromatization steps could be a viable, though lengthy, pathway.
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. fiveable.meimperial.ac.uksolubilityofthings.com This approach is useful if a precursor molecule, such as 1-(3-methylbutyl)-2-aminonaphthalene, is more accessible than the target naphthol.
The Sandmeyer reaction is a classic FGI for converting an aromatic amino group into a variety of other functional groups, including a hydroxyl group. The synthesis would involve the diazotization of 1-(3-methylbutyl)-2-aminonaphthalene with nitrous acid to form a diazonium salt, followed by hydrolysis in hot aqueous acid to yield 2-Naphthalenol, 1-(3-methylbutyl)-. The use of a sulfonic acid as a temporary protecting and activating group can sometimes facilitate challenging Sandmeyer reactions on electron-rich naphthalene systems. mdpi.com
Alternatively, a sulfonic acid group at the C2 position of the 1-(3-methylbutyl)naphthalene core could be converted to the hydroxyl group by fusion with an alkali hydroxide (B78521) (e.g., NaOH or KOH) at high temperatures. This is a well-established industrial process for the synthesis of naphthols. patsnap.com
Modern Catalytic Approaches in the Synthesis of Naphthalenol Derivatives
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Transition-metal catalysis, in particular, has revolutionized the construction of complex aromatic systems.
Transition metals like palladium, copper, iron, and rhodium are powerful catalysts for a wide array of transformations useful in naphthalene synthesis. thieme-connect.com These include cross-coupling reactions, cascade reactions, and cycloisomerizations. thieme-connect.com
For the synthesis of 2-Naphthalenol, 1-(3-methylbutyl)-, a transition-metal-catalyzed cross-coupling reaction could be used to form the key C1-C bond. For example, a Grignard reagent derived from isoamyl bromide could be coupled with 1-bromo-2-naphthol (B146047) (or a protected version) in a Kumada or Negishi-type coupling.
Palladium and copper co-catalyzed reactions are also effective. For instance, the Sonogashira coupling of a halo-naphthalene with an alkyne, followed by further transformations, is a versatile route. thieme-connect.com A process for synthesizing nabumetone, a related naphthalenylbutanone, involves the palladium and copper-catalyzed alkylation of 6-bromo-2-naphthol (B32079) with 3-butyn-2-ol, showcasing the power of this dual catalytic system for C-C bond formation on the naphthol core. google.com
Furthermore, transition-metal-catalyzed annulation reactions provide direct access to the naphthalene core. Iron-catalyzed benzannulation of styrenes with propenes and palladium-catalyzed cyclization of enyne-tethered alcohols are examples of modern methods that lead to polysubstituted naphthalenes. thieme-connect.com These catalytic cycles offer novel pathways that can be adapted for the synthesis of specific derivatives like 2-Naphthalenol, 1-(3-methylbutyl)-.
| Reaction Type | Catalyst System | Description | Reference |
|---|---|---|---|
| Cross-Dehydrogenative Coupling | FeCl₃ / DDQ | Benzannulation of styrenes and propenes to form polysubstituted naphthalenes. | thieme-connect.com |
| Alkynylation/Functionalization | Palladium(0) / Copper(I) | Coupling of bromo-naphthols with alkynes to build side chains. | google.com |
| Cyclization of Enynes | Palladium complex | Cyclization of enyne-tethered allylic alcohols with amines to form substituted naphthalenes. | thieme-connect.com |
| Annulation of Aryl Halides | Palladium acetate (B1210297) / Cu(xantphos)I | Double Sonogashira coupling followed by hydroamination and benzannulation. | thieme-connect.com |
Organocatalysis and Biocatalysis for Asymmetric Synthesis
Asymmetric synthesis of 2-Naphthalenol, 1-(3-methylbutyl)- is of significant interest as the substitution at the C1 position creates a chiral center. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in such transformations. researchgate.netacs.orgrsc.orgnih.govrsc.org Chiral organocatalysts, such as thiourea (B124793) derivatives and prolinol ethers, have been successfully employed in the asymmetric Friedel-Crafts alkylation of naphthols with various electrophiles. acs.orgrsc.orgnih.gov
These catalysts typically activate the electrophile through hydrogen bonding or the formation of a chiral iminium ion, guiding the nucleophilic attack of the naphthol from a specific face, thus leading to the preferential formation of one enantiomer. While a specific organocatalytic system for the synthesis of 2-Naphthalenol, 1-(3-methylbutyl)- has not been reported, the existing literature on analogous reactions provides a strong foundation for the development of such a method.
Table 2: Examples of Organocatalysts in Asymmetric Friedel-Crafts Reactions of Naphthols
| Organocatalyst Type | Electrophile | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral Thiourea-tertiary amine | Nitroolefins | 1-(Nitroalkyl)-2-naphthols | Up to 95% | rsc.orgnih.gov |
| Diphenylprolinol ether | α,β-Unsaturated aldehydes | Chiral chromanes | High | acs.org |
Biocatalysis, employing enzymes to catalyze chemical reactions, offers another avenue for asymmetric synthesis. However, its application to the specific alkylation of 2-naphthol with a 3-methylbutyl group is not documented in the reviewed literature.
Green Chemistry Principles Applied to the Synthesis of 2-Naphthalenol, 1-(3-methylbutyl)-
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of 2-Naphthalenol, 1-(3-methylbutyl)- to enhance its environmental sustainability.
Solvent-Free Reactions and Alternative Reaction Media
Traditional Friedel-Crafts reactions often utilize volatile and hazardous organic solvents. A greener alternative is to conduct these reactions under solvent-free conditions or in more environmentally benign media like water. sci-hub.se For instance, the synthesis of 1-amidoalkyl-2-naphthols, which are structurally related to the target compound, has been successfully achieved under solvent-free conditions using recyclable solid acid catalysts. acs.org The use of water as a solvent has also been shown to accelerate Michael-type Friedel-Crafts alkylations of naphthols. sci-hub.se
Atom Economy and Reaction Efficiency Optimization
Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. The choice of alkylating agent can significantly impact the atom economy of the synthesis of 2-Naphthalenol, 1-(3-methylbutyl)-. Using an alcohol, such as isoamyl alcohol, as the alkylating agent is advantageous from an atom economy perspective, as the only byproduct is water. nih.gov
The efficiency of the reaction can be further optimized by employing highly active and recyclable catalysts, such as heterogeneous catalysts like montmorillonite (B579905) clay, which can be easily separated from the reaction mixture and reused. nih.gov
Stereoselective Synthesis Methodologies for Chiral 2-Naphthalenol, 1-(3-methylbutyl)- Analogues
As previously mentioned, the introduction of the 3-methylbutyl group at the C1 position of 2-naphthol renders the molecule chiral. The development of stereoselective methodologies to control the absolute configuration of this stereocenter is a key aspect of advanced synthesis.
Organocatalytic asymmetric Friedel-Crafts reactions represent the most promising approach for the enantioselective synthesis of 1-alkyl-2-naphthols. researchgate.netacs.orgrsc.orgnih.govrsc.org The success of chiral thiourea and prolinol-based catalysts in related reactions suggests their potential applicability to the asymmetric synthesis of 2-Naphthalenol, 1-(3-methylbutyl)-. The design of the catalyst, including the nature of the chiral scaffold and the functional groups, is crucial for achieving high levels of stereocontrol.
Further research would be required to identify the optimal chiral catalyst and reaction conditions to achieve a high yield and enantioselectivity for the specific synthesis of (R)- or (S)-2-Naphthalenol, 1-(3-methylbutyl)-.
Theoretical and Computational Investigations of 2 Naphthalenol, 1 3 Methylbutyl
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of the electron distribution and energy levels.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nih.govnih.gov For 2-Naphthalenol, 1-(3-methylbutyl)-, DFT calculations can be employed to determine its optimized geometry, electronic properties, and vibrational frequencies. ijapm.org
In a typical DFT study, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is often used to optimize the molecular structure. researchgate.net This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's three-dimensional shape.
Furthermore, DFT calculations yield important electronic properties. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and the electronic excitation properties of the molecule. researchgate.net A smaller gap generally suggests that the molecule is more reactive.
Table 1: Calculated Ground State Properties of 2-Naphthalenol, 1-(3-methylbutyl)- using DFT (B3LYP/6-311++G(d,p))
| Property | Value |
| Total Energy (Hartree) | -735.123 |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -0.98 |
| HOMO-LUMO Gap (eV) | 4.91 |
| Dipole Moment (Debye) | 1.75 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic alcohols.
Ab Initio Methods for High-Accuracy Property Prediction
For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. ijapm.org These high-level calculations can be used to benchmark the results from DFT and to obtain highly accurate predictions for properties like ionization potential and electron affinity.
Molecular Modeling and Dynamics Simulations
While quantum chemical methods are excellent for understanding the static properties of a single molecule, molecular modeling and dynamics simulations are essential for exploring its flexibility and behavior in a condensed phase.
Conformational Analysis and Energy Landscapes of 2-Naphthalenol, 1-(3-methylbutyl)-
The presence of the flexible 1-(3-methylbutyl)- side chain introduces significant conformational complexity. This chain can rotate around its single bonds, leading to numerous possible spatial arrangements, or conformers. A thorough conformational analysis is necessary to identify the most stable conformers and to understand the energy barriers between them.
This analysis is typically performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using a molecular mechanics force field or a semi-empirical quantum method. The results can be visualized as a potential energy surface, which maps the energy as a function of the dihedral angles. The minima on this surface correspond to stable conformers. For a related compound, 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, the side chain was found to be rotated out of the plane of the naphthalenedione ring. nih.gov
Table 2: Relative Energies of Low-Energy Conformers of 2-Naphthalenol, 1-(3-methylbutyl)-
| Conformer | Dihedral Angle (C1-C2-Cα-Cβ) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 120° | 0.00 |
| 2 | -118° | 0.45 |
| 3 | 65° | 1.20 |
| 4 | -68° | 1.35 |
Note: This table presents hypothetical data to illustrate the results of a conformational analysis. The dihedral angle refers to the torsion around the bond connecting the naphthol ring to the isoamyl group.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. hw.ac.uknih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of each atom, revealing how the molecule moves, vibrates, and interacts with its environment.
MD simulations are particularly valuable for studying the effects of a solvent on the conformation and dynamics of 2-Naphthalenol, 1-(3-methylbutyl)-. By surrounding the molecule with explicit solvent molecules (e.g., water or an organic solvent), the simulation can capture how the solvent influences the conformational preferences and the interactions between solute molecules. For instance, in a polar solvent, conformations with a more exposed hydroxyl group might be favored due to hydrogen bonding opportunities. Coarse-grained molecular dynamics simulations have been used to study the interaction of borneol with lipid bilayers, revealing how different concentrations affect the membrane structure. mdpi.com
Prediction and Interpretation of Spectroscopic Data from Computational Methods
Computational methods are instrumental in predicting and interpreting various types of spectra, which are often used to identify and characterize molecules.
By calculating the second derivatives of the energy with respect to the atomic positions, it is possible to compute the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the computed spectrum with the experimental one can aid in the assignment of the observed vibrational modes to specific atomic motions within the molecule. researchgate.netresearchgate.net For 1-naphthol (B170400), DFT calculations have been used to simulate the IR and Raman spectra, showing excellent agreement with experimental data. ijapm.org
Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum. These calculations can help to understand the electronic structure and the nature of the transitions involved.
Computational Elucidation of Reaction Mechanisms Involving 2-Naphthalenol, 1-(3-methylbutyl)-
Computational studies on 2-naphthol (B1666908) and its derivatives have shed light on various reaction mechanisms, including electrophilic substitution, oxidation, and amination. These investigations typically involve mapping the potential energy surface of the reaction, locating transition states, and calculating activation energies to determine the most favorable reaction pathways.
One of the key aspects of 2-naphthol's reactivity is its susceptibility to electrophilic aromatic substitution . The hydroxyl group (-OH) is a strong activating group, directing incoming electrophiles primarily to the C1 and C3 positions. Computational studies have confirmed that the attack at the C1 position is generally favored due to the greater stabilization of the resulting carbocation intermediate, where the aromaticity of the second ring is preserved. stackexchange.com For 2-Naphthalenol, 1-(3-methylbutyl)-, the bulky 3-methylbutyl group at the C1 position would sterically hinder electrophilic attack at this site. Consequently, electrophilic substitution would be expected to occur predominantly at the C3 position.
Oxidation reactions of 2-naphthol have also been a subject of theoretical investigation. Studies involving oxidizing radicals have shown that the reaction can proceed via different pathways, including hydrogen abstraction from the hydroxyl group or radical addition to the naphthalene (B1677914) ring. researchgate.net DFT calculations can help in identifying the most likely sites of radical attack and the nature of the transient species formed. researchgate.net The presence of the electron-donating 1-(3-methylbutyl) group in 2-Naphthalenol, 1-(3-methylbutyl)- would likely increase the electron density of the naphthalene ring system, potentially influencing the regioselectivity of radical attack.
Amination reactions of 2-naphthol have been computationally explored, revealing complex mechanisms. For instance, the reaction of 2-naphthol with N-methyl-N-phenylhydrazine has been shown through DFT studies to proceed via an α-amination pathway, with the attack of the amino group at the C1 position being the most favorable route. nih.gov In the case of 2-Naphthalenol, 1-(3-methylbutyl)-, this pathway would be sterically hindered, and alternative reaction pathways, such as attack at the C3 position or other mechanistic possibilities, would need to be computationally evaluated to predict the likely outcome.
To illustrate the kind of data generated in such computational studies, the following table presents hypothetical relative free energies for different electrophilic substitution pathways on 2-Naphthalenol, 1-(3-methylbutyl)-, based on expectations from related systems.
| Reaction Pathway | Relative Free Energy (kcal/mol) | Predicted Major Product |
| Electrophilic attack at C1 | +5.2 | Minor |
| Electrophilic attack at C3 | 0.0 | Major |
| Electrophilic attack at C4 | +8.1 | Minor |
| Electrophilic attack at C6 | +12.5 | Very Minor |
| Electrophilic attack at C8 | +9.7 | Minor |
Note: This table is illustrative and contains hypothetical data based on established principles of electrophilic aromatic substitution and steric hindrance.
Structure-Property Relationship Studies through Computational Approaches
Computational methods are powerful in establishing relationships between the molecular structure of a compound and its physical and chemical properties. For 2-Naphthalenol, 1-(3-methylbutyl)-, computational analysis can predict various properties and explain how the introduction of the 1-(3-methylbutyl) group modifies the characteristics of the parent 2-naphthol molecule.
Electronic Properties: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. For many 2-naphthol derivatives, the HOMO is localized on the naphthalene ring and the oxygen atom, while the LUMO is distributed over the aromatic system. mdpi.com The introduction of the alkyl group (1-(3-methylbutyl)) is expected to raise the HOMO energy level due to its electron-donating inductive effect, thereby decreasing the HOMO-LUMO gap and potentially increasing the reactivity of the molecule compared to 2-naphthol.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. In 2-naphthol, the region around the hydroxyl oxygen is highly negative, indicating a site for electrophilic attack, while the aromatic protons are positive. The MEP of 2-Naphthalenol, 1-(3-methylbutyl)- would show a similar pattern, with the alkyl substituent contributing to a slight increase in the negative potential around the aromatic ring.
Non-Covalent Interactions: The 1-(3-methylbutyl) substituent can influence the intermolecular interactions of the molecule. Computational analysis of non-covalent interactions can reveal the nature and strength of forces such as van der Waals interactions and potential hydrogen bonding. These interactions are critical in determining the packing of molecules in the solid state and their solubility in different solvents.
The following table provides a hypothetical comparison of key computational parameters for 2-naphthol and 2-Naphthalenol, 1-(3-methylbutyl)-.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2-Naphthol | -5.8 | -0.9 | 4.9 | 1.4 |
| 2-Naphthalenol, 1-(3-methylbutyl)- | -5.6 | -0.8 | 4.8 | 1.6 |
Note: This table is illustrative and contains hypothetical data intended to show the expected trends upon alkyl substitution.
Chemical Reactivity and Derivatization Strategies for 2 Naphthalenol, 1 3 Methylbutyl
Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene (B1677914) Ring System
The naphthalene core of 2-Naphthalenol, 1-(3-methylbutyl)- is susceptible to both electrophilic and nucleophilic substitution reactions. The hydroxyl group, being an activating group, directs incoming electrophiles primarily to the ortho and para positions of the naphthalene ring.
Electrophilic Substitution:
The electron-donating nature of the hydroxyl group enhances the electron density of the naphthalene ring, making it more reactive towards electrophiles. Common electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) onto the naphthalene ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of halogen atoms (e.g., Cl, Br) using appropriate halogenating agents.
Sulfonation: Attachment of a sulfonic acid group (-SO3H) via reaction with fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.
The regioselectivity of these reactions is influenced by both the directing effect of the hydroxyl group and the steric hindrance imposed by the 1-(3-methylbutyl)- side chain.
Nucleophilic Substitution:
While less common for electron-rich aromatic systems, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly if a good leaving group is present on the ring. basicmedicalkey.com The reaction involves the attack of a nucleophile and the subsequent departure of a leaving group. basicmedicalkey.commasterorganicchemistry.comlibretexts.org The rate of these reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the naphthalene ring. gatech.eduyoutube.com
Reactions Involving the Hydroxyl Group (Esterification, Etherification, Oxidation)
The hydroxyl group is a key site for derivatization, allowing for the formation of esters and ethers, as well as oxidation to other functional groups.
Esterification:
2-Naphthalenol, 1-(3-methylbutyl)- can be readily converted to its corresponding esters through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. libretexts.orgquizlet.comthermofisher.com This reaction is typically reversible, and the equilibrium can be shifted towards the product by removing water as it is formed. quizlet.comthermofisher.com For example, the reaction with acetic acid would yield 1-(3-methylbutyl)-2-naphthyl acetate (B1210297).
Etherification:
Ethers can be synthesized via the Williamson ether synthesis, where the alkoxide form of the naphthol (generated by treatment with a strong base) reacts with an alkyl halide. msu.edu This SN2 reaction is generally efficient for primary alkyl halides. msu.edu
Oxidation:
The hydroxyl group can be oxidized to a carbonyl group. Depending on the oxidizing agent and reaction conditions, different products can be obtained. For instance, oxidation of similar 2-naphthol (B1666908) derivatives can lead to the formation of naphthoquinones. The oxidation of 2-methyl-1-naphthol (B1210624) to 2-methyl-1,4-naphthoquinone (menadione) using hydrogen peroxide or molecular oxygen has been studied, suggesting that similar transformations could be applied to 2-Naphthalenol, 1-(3-methylbutyl)-. capes.gov.brresearchgate.net
Reactions at the Alkyl Side Chain (e.g., Functionalization, Isomerization)
The 1-(3-methylbutyl)- side chain also presents opportunities for chemical modification, although these reactions are generally less facile than those involving the hydroxyl group or the naphthalene ring.
Functionalization:
Free-radical halogenation can introduce a halogen atom onto the alkyl chain, which can then serve as a handle for further nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the side chain.
Isomerization:
Under certain catalytic conditions, isomerization of the alkyl chain could potentially occur, leading to different structural isomers.
Regioselective and Stereoselective Functionalization Approaches
Achieving regioselectivity and stereoselectivity in the functionalization of 2-Naphthalenol, 1-(3-methylbutyl)- is a key challenge and an active area of research.
Regioselectivity:
In electrophilic substitution reactions, the inherent directing effects of the hydroxyl group provide a degree of regiocontrol. However, to achieve higher selectivity, directing groups can be temporarily installed on the molecule to guide the incoming reagent to a specific position.
Stereoselectivity:
For reactions that create new stereocenters, such as certain functionalizations of the alkyl chain, stereoselective methods are employed. nih.gov This can involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. nih.gov For instance, stereoselective C(sp3)-H functionalization is a growing field that could be applied to the alkyl side chain. nih.gov
Synthesis of Derivatives and Analogues of 2-Naphthalenol, 1-(3-methylbutyl)- for Academic Research
The synthesis of derivatives and analogues of 2-Naphthalenol, 1-(3-methylbutyl)- is crucial for exploring structure-activity relationships and developing new compounds with specific properties.
Introduction of Heteroatoms and Novel Functional Groups
The introduction of heteroatoms (e.g., nitrogen, sulfur, phosphorus) and novel functional groups can significantly alter the electronic and steric properties of the molecule. This can be achieved through various synthetic strategies, including:
Buchwald-Hartwig amination: To introduce nitrogen-containing groups.
Thiolation reactions: To incorporate sulfur functionalities.
Click chemistry: For the efficient introduction of a wide range of functional groups.
Modifications to the Alkyl Chain and Naphthalene Core Architecture
Below is a table summarizing the types of reactions and the potential products for the derivatization of 2-Naphthalenol, 1-(3-methylbutyl)-.
| Reaction Type | Reagents | Potential Product(s) |
| Esterification | Carboxylic Acid (e.g., Acetic Acid) + Acid Catalyst | 1-(3-methylbutyl)-2-naphthyl acetate |
| Etherification | Base + Alkyl Halide (e.g., Methyl Iodide) | 2-methoxy-1-(3-methylbutyl)naphthalene |
| Nitration | Nitric Acid + Sulfuric Acid | Nitro-1-(3-methylbutyl)-2-naphthol |
| Halogenation | Halogen (e.g., Br2) + Lewis Acid | Bromo-1-(3-methylbutyl)-2-naphthol |
| Oxidation | Oxidizing Agent (e.g., H2O2) | 1-(3-methylbutyl)-1,2-naphthoquinone |
Role of 2-Naphthalenol, 1-(3-methylbutyl)- as a Precursor or Intermediate in Complex Organic Syntheses
The chemical scaffold of 2-naphthalenol, particularly when substituted at the C1 position, serves as a valuable building block in the assembly of more complex molecular architectures. The inherent reactivity of the naphthol ring system, influenced by the hydroxyl group, makes it a key precursor or intermediate in various organic syntheses. The presence of a 1-(3-methylbutyl) group, also known as an isoamyl group, can modulate the solubility, steric hindrance, and electronic properties of the molecule, thereby influencing the course and outcome of synthetic transformations.
The primary role of the 2-naphthalenol core in complex syntheses is centered around the reactivity of the C1 position, which is activated towards electrophilic substitution. This reactivity is often harnessed in multicomponent reactions, which are efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. ijcmas.combohrium.commdpi.com
A significant application of 2-naphthol and its derivatives is in the synthesis of 1-aminoalkyl-2-naphthols, commonly known as Betti bases, and 1-amidoalkyl-2-naphthols. bohrium.commdpi.com These reactions typically proceed through the in situ formation of an ortho-quinone methide (o-QM) intermediate. ijcmas.comscirp.org The reaction of 2-naphthol with an aldehyde in the presence of an acid or base catalyst generates the highly reactive o-QM. This intermediate then readily undergoes nucleophilic addition by an amine or an amide to yield the corresponding 1-substituted-2-naphthol derivative. ijcmas.commdpi.com
The general scheme for the synthesis of 1-amidoalkyl-2-naphthols involves the condensation of a 2-naphthol derivative, an aldehyde, and an amide or nitrile. scirp.orgresearchgate.net For 2-Naphthalenol, 1-(3-methylbutyl)-, this would involve its reaction with various aldehydes and amides to produce a library of complex derivatives with potential applications in medicinal chemistry and materials science. These derivatives are recognized as important bioactive substances and versatile synthetic intermediates. mdpi.comresearchgate.net For instance, 1-amidoalkyl-2-naphthols can be readily converted into the corresponding 1-aminoalkyl-2-naphthols (Betti bases) through hydrolysis. researchgate.net
The synthesis of these complex molecules is often facilitated by a variety of catalysts, including Lewis acids, Brønsted acids, and solid-supported catalysts, aiming for high yields, mild reaction conditions, and environmentally benign procedures. bohrium.comscirp.org The choice of catalyst can significantly influence the efficiency and selectivity of the reaction.
Below is a representative table illustrating the types of complex molecules that can be synthesized from a 2-naphthol precursor, which would be directly analogous to syntheses starting from 2-Naphthalenol, 1-(3-methylbutyl)-.
| Precursor | Reagents | Product Type | Catalyst Example |
| 2-Naphthol | Aromatic Aldehyde, Amine | 1-Aminoalkyl-2-naphthol | Amberlite IRA-400 Cl resin |
| 2-Naphthol | Aromatic Aldehyde, Amide | 1-Amidoalkyl-2-naphthol | p-Toluenesulfonic acid |
| 2-Naphthol | Formaldehyde, Morpholine | 1-Morpholinomethyl-2-naphthol | (Self-catalyzed) |
| 2-Naphthol | Aromatic Aldehyde, Thioacetamide | 1-[Aryl(thioacetamido)methyl]-2-naphthol | p-Toluenesulfonic acid |
The resulting complex molecules, such as Betti bases and their derivatives, are not only final products with potential biological activities but also serve as intermediates for the synthesis of other important organic compounds like oxazines. mdpi.comresearchgate.net The versatility of the 2-naphthalenol scaffold as a precursor is a cornerstone of its utility in the field of organic synthesis. nih.gov
Mechanistic Studies of Molecular Interactions Involving 2 Naphthalenol, 1 3 Methylbutyl
In Silico Investigations of Ligand-Target Binding Mechanisms
Computational, or in silico, methods are powerful tools for predicting and analyzing the interactions between a small molecule (ligand), like a 2-naphthol (B1666908) derivative, and a biological macromolecule (target), typically a protein. These methods provide insights into binding modes and affinities before extensive laboratory work is undertaken.
Molecular Docking and Virtual Screening for Potential Macromolecular Binding Partners
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 2-Naphthalenol, 1-(3-methylbutyl)-, this process would involve computationally placing the molecule into the binding site of various known protein structures. The goal is to find the best "fit," which is evaluated using a scoring function that estimates the binding affinity, typically in kcal/mol. ekb.egresearchgate.net
Virtual screening uses docking on a large scale, testing a library of compounds against a specific protein target, or in this case, testing a single compound against a library of potential protein targets to identify likely biological partners. Research on other naphthalenol derivatives has utilized molecular docking to predict binding to targets like histone deacetylase 2 (HDAC2) and the colchicine binding site of tubulin. ekb.eg
Hypothetical Application: If such a study were performed on 2-Naphthalenol, 1-(3-methylbutyl)-, researchers would first generate a 3D model of the compound. Then, using software like AutoDock or Glide, they would dock it against a panel of disease-relevant proteins. The results would be ranked by binding energy, and the top-scoring protein-ligand complexes would be selected for further analysis of their specific interactions, such as hydrogen bonds and hydrophobic contacts.
All-Atom and Coarse-Grained Molecular Dynamics Simulations of Ligand-Target Complexes
Following docking, molecular dynamics (MD) simulations can be used to study the stability and dynamics of the predicted ligand-target complex over time. nih.gov MD simulations apply the laws of classical mechanics to every atom in the system, providing a detailed view of the molecule's movement and conformational changes in a simulated physiological environment (e.g., in water at body temperature). nih.gov
All-atom simulations provide the highest level of detail, while coarse-grained simulations simplify the system by grouping atoms, allowing for longer simulation times to observe larger-scale phenomena. These simulations can validate the stability of the binding pose predicted by docking and reveal key dynamic interactions that are crucial for the ligand's effect. nih.gov
Biophysical Characterization Techniques for Quantifying Molecular Interactions (in vitro)
Biophysical techniques are essential for experimentally validating and quantifying the interactions predicted by in silico methods. These in vitro assays provide concrete data on binding kinetics, affinity, and thermodynamics.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. cnr.itnih.gov In a typical SPR experiment, a target protein is immobilized on a sensor chip. A solution containing the ligand of interest, such as 2-Naphthalenol, 1-(3-methylbutyl)-, is then flowed over the surface. Binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. researchgate.netrsc.org
This technique allows for the determination of the association rate (k_a), the dissociation rate (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. nih.gov
Hypothetical SPR Data Table for a Generic Interaction:
| Parameter | Value | Unit |
|---|---|---|
| Association Rate (k_a) | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate (k_d) | 3.0 x 10⁻³ | s⁻¹ |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. unizar.esmalvernpanalytical.com ITC directly measures the heat released or absorbed during the binding event. In an ITC experiment, a solution of the ligand is titrated into a sample cell containing the target protein. vanderbilt.edu
The resulting data can be analyzed to determine the binding affinity (K_D), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding. researchgate.net This provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding (e.g., hydrogen bonding, hydrophobic interactions). unizar.esspringernature.com
Hypothetical ITC Data Table for a Generic Interaction:
| Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.05 | - |
| Dissociation Constant (K_D) | 15 | µM |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol |
Fluorescence Quenching and Spectroscopy for Binding Studies
Fluorescence quenching is a versatile spectroscopic technique used to study binding interactions. This method relies on the intrinsic fluorescence of the target protein (often from tryptophan or tyrosine residues) or a fluorescent probe. When a ligand binds to the protein, it can cause a decrease, or "quenching," of this fluorescence. nih.govnih.gov
By systematically adding the ligand (quencher) to the protein solution and measuring the change in fluorescence intensity, one can determine binding constants and gain information about the binding mechanism (static or dynamic quenching). nih.govnih.gov
Hypothetical Application: If a potential protein partner for 2-Naphthalenol, 1-(3-methylbutyl)- possessed intrinsic tryptophan fluorescence, a fluorescence quenching experiment could be performed. The fluorescence emission spectrum of the protein would be recorded with increasing concentrations of the compound. The resulting data would be analyzed using the Stern-Volmer equation to calculate the quenching constant and the binding constant, confirming the interaction and quantifying its affinity.
Scientific Data Unavailable for 2-Naphthalenol, 1-(3-methylbutyl)-
A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific research on the chemical compound 2-Naphthalenol, 1-(3-methylbutyl)-. Despite efforts to locate mechanistic studies, structural biology analyses, and structure-interaction relationship data, no dedicated research articles, co-crystallization studies, or detailed molecular interaction analyses for this particular compound could be identified.
The requested article outline necessitates in-depth information regarding the molecular interactions, structural biology, and structure-interaction relationships of 2-Naphthalenol, 1-(3-methylbutyl)-. This includes specifics on co-crystallization with target molecules, identification of key molecular features for interactions, and mapping of interaction hotspots. Without foundational research on this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided structure.
While general principles of molecular interactions can be applied to hypothetical scenarios, the explicit instructions to focus solely on 2-Naphthalenol, 1-(3-methylbutyl)- and to include detailed research findings prevent the creation of content that would meet the required standards of scientific accuracy and specificity.
Therefore, the subsequent sections of the requested article—6.3. Structural Biology Approaches to Elucidate Molecular Interaction Modes, 6.4. Structure-Interaction Relationship (SIR) Principles for 2-Naphthalenol, 1-(3-methylbutyl)- Analogues, 6.4.1. Identification of Key Molecular Features Responsible for Specific Interactions, and 6.4.2. Mapping Interaction Hotspots on the Compound Surface—cannot be completed at this time due to the absence of relevant scientific data.
Future Directions and Emerging Research Paradigms for 2 Naphthalenol, 1 3 Methylbutyl
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Property Prediction
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and characterization of naphthalenol derivatives. nih.govscholasticahq.comresearchgate.net These computational tools can analyze vast datasets of chemical reactions and molecular properties to identify novel synthetic routes and predict the characteristics of yet-to-be-synthesized compounds. nih.govscholasticahq.com
In the realm of property prediction, ML models, including graph neural networks and recurrent neural networks, can be trained to forecast a wide range of physicochemical and biological properties of naphthalenol derivatives. researchgate.netchemrxiv.orgnih.gov This predictive capability is invaluable for designing molecules with specific functionalities, such as enhanced solubility, targeted biological activity, or specific material properties, thereby accelerating the discovery of new applications for 2-Naphthalenol, 1-(3-methylbutyl)- and its analogs. nih.govchemrxiv.org The development of explainable AI will be crucial in this context, providing chemists with insights into the model's decision-making process and fostering trust in the predictions. nih.gov
Table 1: Applications of AI/ML in the Study of Naphthalenol Derivatives
| Application Area | AI/ML Technique | Potential Impact on 2-Naphthalenol, 1-(3-methylbutyl)- Research |
| Synthetic Route Design | Retrosynthesis Algorithms (e.g., GCN-based models) | Discovery of novel, more efficient, and sustainable synthetic pathways. |
| Property Prediction | Graph Neural Networks (GNNs), Recurrent Neural Networks (RNNs) | Accelerated design of derivatives with tailored properties for specific applications. |
| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Fine-tuning of reaction conditions (temperature, catalyst, solvent) for maximized yield and purity. |
| Mechanistic Insights | Explainable AI (XAI) | Deeper understanding of reaction mechanisms and structure-activity relationships. |
Exploration of Novel Biocatalytic Pathways for its Synthesis and Derivatization
The use of enzymes and whole-cell systems for chemical synthesis, known as biocatalysis, offers a green and highly selective alternative to traditional chemical methods. researchgate.net For 2-Naphthalenol, 1-(3-methylbutyl)-, the development of novel biocatalytic pathways could lead to more sustainable and enantiomerically pure products.
Directed evolution techniques can be employed to engineer enzymes, such as peroxygenases or monooxygenases, to specifically catalyze the hydroxylation of a naphthalene (B1677914) precursor at the 2-position, followed by a regioselective alkylation. nih.gov This approach has been successfully used for the synthesis of 1-naphthol (B170400) and could be adapted for the production of 2-naphthol (B1666908) derivatives. nih.govrsc.org
Furthermore, biocatalysts could be used for the derivatization of the 2-Naphthalenol, 1-(3-methylbutyl)- core structure. For example, enzymes could facilitate the introduction of new functional groups or the modification of the existing alkyl chain with high chemo-, regio-, and stereoselectivity, which is often challenging to achieve with conventional chemical methods. researchgate.net The immobilization of these biocatalysts can also enhance their stability and reusability, making the processes more economically viable. rsc.org
Advanced In Situ and Operando Spectroscopic Characterization Techniques for Reaction Monitoring
A deeper understanding of the reaction mechanisms involved in the synthesis of 2-Naphthalenol, 1-(3-methylbutyl)- is crucial for optimizing reaction conditions and improving yields. Advanced in situ and operando spectroscopic techniques are powerful tools for monitoring reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and catalyst behavior. mdpi.comnih.gov
For the Friedel-Crafts alkylation reaction, which is a likely step in the synthesis of 2-Naphthalenol, 1-(3-methylbutyl)-, in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to track the consumption of reactants and the formation of products and intermediates. mdpi.comnih.govmt.com This allows for the precise determination of reaction endpoints and the identification of potential side reactions. mdpi.com
Operando spectroscopy, where the spectroscopic measurement is performed while the reaction is running under actual process conditions, can provide even more detailed information about the catalytic cycle. mdpi.com By combining spectroscopic data with theoretical calculations, it is possible to elucidate the structure of transient intermediates and the role of the catalyst in the reaction mechanism. nih.gov
Development of High-Throughput Screening Methodologies for Mechanistic Interaction Studies
High-throughput screening (HTS) allows for the rapid testing of a large number of reaction conditions or the screening of compound libraries for specific activities. unchainedlabs.commpg.desigmaaldrich.com For 2-Naphthalenol, 1-(3-methylbutyl)-, HTS can be a powerful tool for both optimizing its synthesis and discovering new applications.
In the context of synthesis, HTS can be used to rapidly screen different catalysts, solvents, and reaction temperatures for the Friedel-Crafts alkylation step to identify the optimal conditions for high yield and selectivity. unchainedlabs.commpg.de Miniaturized reaction formats and automated analysis techniques, such as gas chromatography or mass spectrometry, are key components of an efficient HTS workflow. mpg.de
For mechanistic interaction studies, HTS can be employed to screen libraries of naphthalenol derivatives against various biological targets or for specific material properties. unchainedlabs.com This can accelerate the discovery of new bioactive compounds or functional materials based on the 2-Naphthalenol, 1-(3-methylbutyl)- scaffold.
Table 2: High-Throughput Screening Techniques for Naphthalenol Research
| Screening Application | HTS Technique | Analytical Method | Potential Outcome |
| Reaction Optimization | Parallel Synthesis in Microplates | GC-MS, HPLC | Identification of optimal catalysts, solvents, and temperatures for synthesis. |
| Biological Activity Screening | Cell-based Assays, Enzyme Assays | Fluorescence, Luminescence | Discovery of new bioactive derivatives of 2-Naphthalenol, 1-(3-methylbutyl)-. |
| Materials Science | Combinatorial Material Libraries | Spectroscopy, Microscopy | Identification of derivatives with desirable optical or electronic properties. |
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry
The future of research on 2-Naphthalenol, 1-(3-methylbutyl)- lies in a highly interdisciplinary approach that integrates organic synthesis, materials science, and computational chemistry. nih.govresearchgate.net This synergy will enable the rational design of novel materials with tailored properties.
Organic chemists will continue to develop new and efficient methods for the synthesis and functionalization of the naphthalenol core. ijcmas.commdpi.com Materials scientists will then investigate the properties of these new derivatives, exploring their potential applications in areas such as organic electronics, sensors, or as components in advanced polymers. The structural properties of naphthol derivatives are a subject of ongoing research. smu.edu
Computational chemistry will play a central role in this interdisciplinary effort. nih.gov Quantum chemical calculations can be used to predict the electronic and optical properties of new naphthalenol derivatives, guiding the synthetic efforts towards molecules with desired characteristics. nih.gov Molecular dynamics simulations can provide insights into the intermolecular interactions and the morphology of materials based on these compounds.
Sustainable Chemistry Initiatives in the Production and Application of Naphthalenol Derivatives
The principles of green chemistry are increasingly influencing the design of chemical processes, and the synthesis of naphthalenol derivatives is no exception. arcjournals.orgarabjchem.orgresearchgate.net Future research will focus on developing more sustainable and environmentally friendly methods for the production and application of 2-Naphthalenol, 1-(3-methylbutyl)-.
This includes the use of renewable starting materials, the development of solvent-free reaction conditions, and the use of recyclable catalysts. ijcmas.comarcjournals.orgarabjchem.orgresearchgate.net For example, solid acid catalysts or ionic liquids can be used as recyclable alternatives to traditional Lewis acids in Friedel-Crafts alkylation reactions. rsc.orgorgchemres.org Multicomponent reactions, which combine several steps into a single pot, are also a key strategy for improving the atom economy and reducing waste in the synthesis of naphthalenol derivatives. arabjchem.orgmdpi.comencyclopedia.pub
Furthermore, research will focus on the design of naphthalenol derivatives that are biodegradable or can be easily recycled, minimizing their environmental impact at the end of their life cycle. The use of greener solvents and the reduction of energy consumption will also be key considerations in the development of sustainable processes for this class of compounds. arcjournals.orgresearchgate.net
Q & A
Basic Research: What are the recommended synthetic routes for 1-(3-methylbutyl)-2-naphthalenol, and how can purity be validated?
Methodological Answer:
Synthesis typically involves alkylation of 2-naphthalenol with 3-methylbutyl halides (e.g., bromide or chloride) under basic conditions (e.g., KOH or NaH in ethanol or DMF). For example:
Reaction Setup : Reflux 2-naphthalenol with 3-methylbutyl bromide in ethanol using KOH as a catalyst for 12–24 hours .
Workup : Neutralize with acetic acid, extract with ethyl acetate, and purify via column chromatography.
Purity Validation :
- HPLC-MS : To confirm molecular weight (C₁₅H₁₈O, MW 214.3) and detect impurities .
- ¹H/¹³C NMR : Verify substitution patterns (e.g., alkyl chain integration at δ ~1.0–1.5 ppm for methyl groups) .
Basic Research: How should researchers design toxicity screening assays for this compound?
Methodological Answer:
Follow OECD guidelines for acute and subchronic toxicity :
- Inhalation Exposure : Use rodent models (rats/mice) exposed to aerosolized compound (0.1–10 mg/m³) for 4–24 hours; monitor respiratory and hepatic effects .
- Oral/Dermal Routes : Administer doses (10–1000 mg/kg) and assess systemic endpoints (e.g., liver enzymes, renal function) over 14–28 days .
- In Vitro Assays : Use HepG2 cells for cytotoxicity (IC₅₀) and Ames test for mutagenicity .
Advanced Research: How can metabolic pathways of 1-(3-methylbutyl)-2-naphthalenol be elucidated?
Methodological Answer:
Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to track metabolites via LC-HRMS .
Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor; identify phase I metabolites (hydroxylation, demethylation) .
Enzyme Inhibition : Test CYP450 isoforms (CYP1A2, CYP3A4) using selective inhibitors (e.g., ketoconazole) to determine primary metabolic routes .
Advanced Research: What analytical methods resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- X-ray Crystallography : For unambiguous confirmation of alkyl chain orientation (e.g., comparing 3-methylbutyl vs. isomeric substituents) .
- GC-MS/MS : Quantify degradation products (e.g., oxidized naphthalenols) in environmental samples with LOD < 0.1 ppb .
- DFT Calculations : Model steric effects of the 3-methylbutyl group on reaction kinetics (e.g., Hammett parameters) .
Advanced Research: How do environmental persistence and bioaccumulation risks compare to structurally similar naphthalene derivatives?
Methodological Answer:
- Persistence Testing : Conduct OECD 307 (soil degradation) and OECD 309 (water-sediment systems) under varying pH/temperature .
- Bioaccumulation Factor (BAF) : Measure log Kow (octanol-water partition coefficient) via shake-flask method; compare to methylnaphthalenes (log Kow ~3.5) .
- QSAR Modeling : Predict environmental half-life using EPI Suite™, incorporating substituent effects (e.g., alkyl chain length) .
Advanced Research: How can contradictory data on hepatotoxicity be resolved across studies?
Methodological Answer:
Dose-Response Analysis : Re-evaluate studies using benchmark dose (BMD) modeling to identify thresholds for NOAEL/LOAEL .
Species-Specific Differences : Compare metabolic clearance rates (e.g., human vs. rodent CYP450 activity) using interspecies extrapolation models .
Confounding Factors : Control for co-exposure to solvents (e.g., DMSO) that may alter compound bioavailability .
Advanced Research: What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at the hydroxyl position to direct bromination/nitration to the naphthalene ring .
- Catalytic Systems : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation at the 6-position of the naphthalene core .
- Computational Screening : Apply DFT to predict reactive sites based on electron density maps (e.g., Fukui indices) .
Advanced Research: What genomic or transcriptomic approaches identify biomarkers of exposure?
Methodological Answer:
- RNA-seq : Profile liver tissue from exposed models to detect dysregulated pathways (e.g., Nrf2/ARE signaling) .
- CRISPR Screening : Knock out candidate genes (e.g., GSTP1) in HepaRG cells to assess detoxification mechanisms .
- Methylation Analysis : Use bisulfite sequencing to evaluate epigenetic changes (e.g., promoter methylation of CYP enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
